molecular formula C16H19N3O2S B2534761 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1286725-95-8

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

カタログ番号: B2534761
CAS番号: 1286725-95-8
分子量: 317.41
InChIキー: JTHHFOHNOBODCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS 1286725-95-8) is a high-purity chemical building block for pharmaceutical research and drug discovery. This complex molecular architecture incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring serves as a stable equivalent for ester and amide functionalities, offering improved metabolic stability by resisting hydrolysis, which is particularly valuable in designing drug-like molecules . The compound's structure combines an azetidine ring, a thiophene heterocycle, and a cyclopentyl moiety, creating a multifunctional scaffold suitable for probing biological targets and developing novel therapeutic agents. Compounds featuring the 1,2,4-oxadiazole motif have demonstrated diverse biological activities, including potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents, and have shown activity against neurological targets . Research into structurally similar compounds has revealed their potential as muscarinic agonists and melanin concentrating hormone receptor 1 (MCHr1) antagonists , indicating the versatility of this chemical class. The molecular formula is C16H19N3O2S with a molecular weight of 317.41 g/mol . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-17-14(21-18-11)12-9-19(10-12)15(20)16(6-2-3-7-16)13-5-4-8-22-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHHFOHNOBODCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , identified by CAS number 1286697-11-7, belongs to a class of organic compounds featuring both an oxadiazole and azetidine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N5O2C_{11}H_{11}N_{5}O_{2}, with a molecular weight of 245.24 g/mol . The structural features include:

  • Azetidine Ring : A four-membered saturated ring that contributes to the compound's biological properties.
  • Oxadiazole Ring : Known for its diverse biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazole show a spectrum of activity against various pathogens, including bacteria and fungi. Specifically:

  • Antibacterial Activity : Compounds with oxadiazole rings have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives with similar structures have shown IC50 values ranging from 1.35 to 4.00 μM against M. tuberculosis .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives are well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The oxadiazole moiety may interact with cellular targets involved in cancer cell proliferation and apoptosis pathways. For example, some studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAntibacterial1.35
Compound BAnticancer3.73
Compound CAntifungal4.00

Case Studies

  • Antimicrobial Efficacy : Dhumal et al. (2016) reported on the synthesis of various 1,3,4-oxadiazole derivatives that exhibited strong inhibition against Mycobacterium bovis BCG, both in active and dormant states. Their study included molecular docking analyses that suggested a high binding affinity to the mycobacterial enoyl reductase enzyme (InhA), which is crucial for mycolic acid biosynthesis .
  • Anticancer Mechanisms : In a separate study by Desai et al., pyridine-based 1,3,4-oxadiazole derivatives were evaluated for their anticancer properties against several human cancer cell lines. The results indicated significant cytotoxic effects with low toxicity to normal cells, suggesting a favorable therapeutic index for these compounds .

類似化合物との比較

Oxadiazole vs. Thiadiazole Derivatives

The 1,2,4-oxadiazole moiety distinguishes this compound from thiadiazole-containing analogs (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate, as studied in ). Key differences include:

Property Target Compound (Oxadiazole) Thiadiazole Analog ()
Electron Density Higher due to oxygen’s electronegativity Lower (sulfur less electronegative)
Metabolic Stability Likely higher (resists oxidation) Moderate (sulfur prone to metabolism)
Interaction Energy Hypothesized lower H-bonding Higher (sulfur enhances van der Waals)

highlights that thiadiazole derivatives exhibit stronger intermolecular interactions with enzymes, suggesting that oxadiazole analogs may require optimization for target affinity .

Azetidine vs. Larger Heterocycles

For example:

  • Azetidine : Reduces entropic penalty upon binding but may limit solubility due to compact structure.
  • Pyrrolidine/Piperidine : Larger rings offer flexibility and better solubility but lower selectivity.

No direct data on azetidine-containing analogs are provided in the evidence, but analogous studies on triazole-thiadiazole hybrids () emphasize the role of ring size in modulating physicochemical properties like logP and solubility .

Thiophene vs. Phenyl/Bioisosteres

The thiophene-cyclopentyl group contributes to lipophilicity and π-π stacking. Comparisons with phenyl or glycoside-containing analogs (e.g., Isorhamnetin-3-O glycoside in ) reveal:

Property Thiophene-Cyclopentyl (Target) Phenyl (Common Analog) Glycoside ()
Lipophilicity (logP) High (favors membrane passage) Moderate Low (hydrophilic)
Aromatic Interactions Strong (sulfur participates) Moderate Weak

Thiophene’s electron-rich nature may enhance interactions with aromatic residues in enzyme pockets compared to phenyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and what key reaction parameters influence yield?

  • Methodology :

  • Step 1 : Synthesize the azetidine-oxadiazole core via nucleophilic substitution, leveraging K₂CO₃ as a base in acetone for 1 hour at reflux (similar to triazole-thiophene coupling in ).
  • Step 2 : Incorporate the thiophen-2-ylcyclopentyl moiety through a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
  • Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (acetone or DMF for solubility), and stoichiometric ratios (1:1.2 for nucleophilic agents to minimize side products). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for azetidine (δ 3.5–4.2 ppm, multiplet), oxadiazole (δ 8.1–8.3 ppm, singlet), and thiophene (δ 6.8–7.2 ppm, multiplet).
  • HRMS : Validate molecular weight (expected [M+H]+: ~357.14 Da) with <2 ppm error.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (as in for triazole derivatives). Use single-crystal diffraction (Mo-Kα radiation, 100 K) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the compound’s electronic properties and potential biological targets?

  • Methodology :

  • DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Compare with experimental IR/Raman spectra for validation .
  • Molecular Docking : Use AutoDock Vina to screen against kinases or GPCRs (e.g., EGFR or 5-HT receptors). Set grid boxes around active sites (20 ų) and validate poses with MD simulations (NAMD, 100 ns) .

Q. What strategies can resolve discrepancies in biological activity data across different assay conditions (e.g., IC₅₀ variability)?

  • Methodology :

  • Assay Standardization : Control pH (7.4), temperature (37°C), and DMSO concentration (<1%). Use internal standards (e.g., staurosporine for kinase assays).
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (flow cytometry). Cross-reference with in silico ADMET predictions (SwissADME) to rule out false positives .

Q. How can researchers assess the pharmacokinetic profile of this compound using in silico tools?

  • Methodology :

  • SwissADME : Input SMILES string to predict Lipinski’s parameters (MW <500, logP <5). Assess bioavailability (≥30%) and BBB permeability (BOILED-Egg model).
  • CYP450 Metabolism : Use pkCSM to identify major metabolic sites (e.g., oxadiazole ring oxidation). Compare with experimental microsomal stability data (rat liver microsomes, NADPH incubation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Solubility Testing : Measure kinetic solubility (shake-flask method, PBS pH 7.4) to identify bioavailability bottlenecks.
  • Plasma Protein Binding : Use equilibrium dialysis (human plasma, 4 hours) to quantify free fraction. Adjust dosing regimens if binding >95%.
  • Metabolite Profiling : Perform LC-MS/MS to detect active/inactive metabolites. Correlate with in vivo PK/PD models (e.g., NONMEM) .

Experimental Design Considerations

Q. What experimental controls are essential when evaluating this compound’s mechanism of action in cellular assays?

  • Methodology :

  • Negative Controls : Use vehicle (DMSO) and scrambled siRNA (for gene-targeted studies).
  • Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays).
  • Off-Target Screening : Perform BioMAP profiling (10+ cell lines) to identify non-specific effects .

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